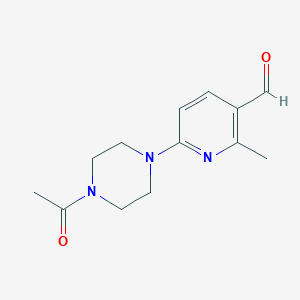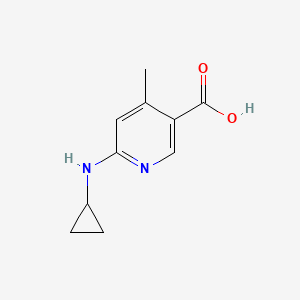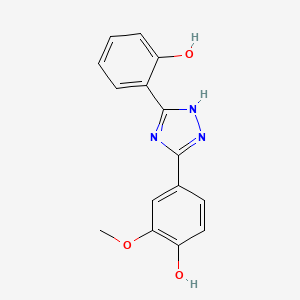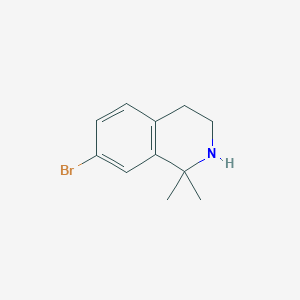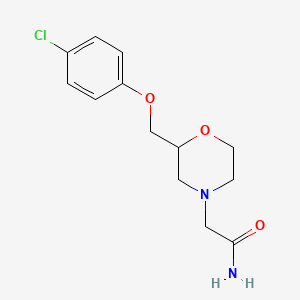
1-((1H-Pyrazol-3-yl)methyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1H-Pyrazol-3-yl)methyl)piperazine is a heterocyclic compound that features a pyrazole ring attached to a piperazine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its versatile chemical properties and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 1-((1H-Pyrazol-3-yl)methyl)piperazine typically involves the reaction of pyrazole derivatives with piperazine. One common method includes the nucleophilic substitution and cyclization of 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine under acid catalysis . Another method involves the use of phenylhydrazine and ethyl acetoacetate as starting materials, followed by cyclization, chloride acetylation, substitution, and deacetalization .
Industrial Production Methods: For large-scale industrial production, the method involving 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine is preferred due to its simplicity, safety, and cost-effectiveness. This method avoids the use of highly toxic or expensive reagents and is suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-((1H-Pyrazol-3-yl)methyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-((1H-Pyrazol-3-yl)methyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-((1H-Pyrazol-3-yl)methyl)piperazine involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of DPP-4 inhibitors, it plays a role in inhibiting the DPP-4 enzyme, which is involved in the regulation of glucose metabolism. This inhibition helps in increasing the levels of incretin hormones, thereby improving insulin secretion and reducing blood glucose levels .
Comparaison Avec Des Composés Similaires
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Another pyrazole-piperazine derivative used as an intermediate in the synthesis of DPP-4 inhibitors.
1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)piperazine:
Uniqueness: 1-((1H-Pyrazol-3-yl)methyl)piperazine is unique due to its specific structural configuration, which allows it to act as a versatile intermediate in the synthesis of various biologically active compounds. Its ability to undergo multiple types of chemical reactions and its applications in different fields further highlight its significance .
Propriétés
Formule moléculaire |
C8H14N4 |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
1-(1H-pyrazol-5-ylmethyl)piperazine |
InChI |
InChI=1S/C8H14N4/c1-2-10-11-8(1)7-12-5-3-9-4-6-12/h1-2,9H,3-7H2,(H,10,11) |
Clé InChI |
CWJANZZJSVNHKQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC2=CC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


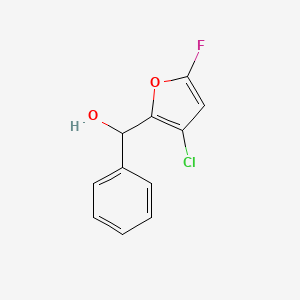


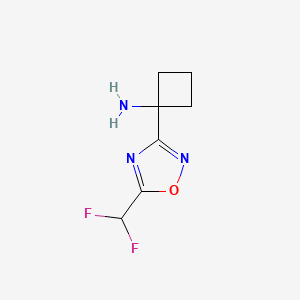
![5-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791080.png)
